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  • Product: 2-Fluoro-4-octyloxybenzoic acid
  • CAS: 128895-76-1

Core Science & Biosynthesis

Foundational

The Predictive Power of Cohesion: A Technical Guide to the Solubility Parameters of 2-Fluoro-4-octyloxybenzoic Acid

Abstract For researchers, scientists, and professionals in drug development, understanding the solubility characteristics of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and professionals in drug development, understanding the solubility characteristics of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical analysis of the solubility parameters of 2-Fluoro-4-octyloxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental data, this document details the theoretical estimation of its Hansen Solubility Parameters (HSP) using the robust Hoftyzer-van Krevelen group contribution method. Furthermore, it outlines a comprehensive protocol for the experimental validation of these parameters, offering a complete framework for predicting and verifying the compound's behavior in various solvent and polymer systems. This guide serves as a critical tool for formulation design, enabling the rational selection of excipients and processing solvents to optimize drug delivery systems and other advanced materials.

Introduction: The Imperative of Solubility in Modern Formulation

2-Fluoro-4-octyloxybenzoic acid, with its unique combination of a fluorinated aromatic ring, a long alkyl chain, and a carboxylic acid moiety, presents a complex solubility profile. Its potential applications, particularly in drug development, hinge on the ability to control its dissolution and miscibility with other components. The adage "like dissolves like" is qualitatively useful, but a quantitative approach is essential for efficient and predictable formulation development.

Solubility parameters provide this quantitative framework. The Hildebrand solubility parameter offers a single value to represent the cohesive energy density of a substance. However, for molecules with a range of intermolecular forces, the more nuanced Hansen Solubility Parameters (HSP) are indispensable. By deconstructing the total cohesive energy into three components—dispersion (δd), polar (δp), and hydrogen bonding (δh)—HSP offers a multi-dimensional view of a molecule's interactive potential.

This guide will first establish the theoretical foundation of HSP and then apply the Hoftyzer-van Krevelen group contribution method to estimate the HSP values for 2-Fluoro-4-octyloxybenzoic acid. This theoretical estimation provides a powerful starting point for formulation efforts, which can then be refined through the experimental validation protocol also detailed herein.

Theoretical Framework: From Hildebrand to Hansen

The concept of solubility parameters arises from the cohesive energy density, which is the energy required to separate the molecules of a substance to an infinite distance. The Hildebrand solubility parameter (δ) is the square root of this cohesive energy density.

While effective for nonpolar systems, the Hildebrand parameter falls short when polar and hydrogen bonding interactions are significant. In the 1960s, Charles M. Hansen proposed that the total cohesive energy could be divided into contributions from three types of intermolecular forces:

  • Dispersion forces (δd): These are weak forces arising from temporary fluctuations in electron density and are present in all molecules.

  • Polar forces (δp): These are stronger forces that occur between molecules with permanent dipoles.

  • Hydrogen bonding forces (δh): These are the strongest of the three, involving the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or fluorine) and another nearby electronegative atom.

The total Hansen solubility parameter (δt) is related to its components by the equation:

δt² = δd² + δp² + δh²

The principle behind HSP is that substances with similar δd, δp, and δh values are more likely to be miscible. This three-dimensional approach provides a much more accurate prediction of solubility behavior for complex molecules.

Group Contribution Methods: Predicting Parameters from Structure

Experimentally determining HSP can be time-consuming. Fortunately, reliable estimation methods based on a molecule's chemical structure have been developed. Among the most widely used are group contribution methods, which calculate the HSP by summing the contributions of the individual functional groups that make up the molecule. The Hoftyzer-van Krevelen method is a well-established and extensively validated approach for this purpose.[1]

Estimation of Hansen Solubility Parameters for 2-Fluoro-4-octyloxybenzoic Acid

To estimate the HSP of 2-Fluoro-4-octyloxybenzoic acid using the Hoftyzer-van Krevelen method, the molecule is first deconstructed into its constituent functional groups. The contribution of each group to the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components, as well as to the molar volume (Vi), are then summed.

The following equations are used to calculate the Hansen parameters:

  • δd = ΣFdi / ΣVi

  • δp = (ΣFpi²)⁰.⁵ / ΣVi

  • δh = (ΣEhi / ΣVi)⁰.⁵

Molecular Deconstruction and Group Contributions

The structure of 2-Fluoro-4-octyloxybenzoic acid is broken down into the following functional groups. The corresponding group contribution values, sourced from established literature based on the Hoftyzer-van Krevelen method, are presented in Table 1.

Functional GroupNumber (n)Fdi (J⁰.⁵ cm¹.⁵/mol)Fpi ((J cm³)⁰.⁵/mol)Ehi (J/mol)Vi (cm³/mol)
-CH₃14200033.5
-CH₂-72700016.1
-O- (ether)112025030003.8
Aromatic >C-2128008.5
Aromatic -CH31280014.5
-F (aromatic)1706805009.2
-COOH13904201500024.6

Table 1: Hoftyzer-van Krevelen Group Contributions for 2-Fluoro-4-octyloxybenzoic Acid.

Calculation of Hansen Solubility Parameters

The total contributions for each parameter are calculated by multiplying the group contribution by the number of times that group appears in the molecule and summing the results.

  • ΣFdi = (1 * 420) + (7 * 270) + (1 * 120) + (2 * 128) + (3 * 128) + (1 * 70) + (1 * 390) = 3530

  • ΣFpi² = (1 * 0²) + (7 * 0²) + (1 * 250²) + (2 * 0²) + (3 * 0²) + (1 * 680²) + (1 * 420²) = 700500

  • ΣEhi = (1 * 0) + (7 * 0) + (1 * 3000) + (2 * 0) + (3 * 0) + (1 * 500) + (1 * 15000) = 18500

  • ΣVi = (1 * 33.5) + (7 * 16.1) + (1 * 3.8) + (2 * 8.5) + (3 * 14.5) + (1 * 9.2) + (1 * 24.6) = 244.3

Using these summed values, the Hansen Solubility Parameters are calculated:

  • δd = 3530 / 244.3 = 14.45 MPa⁰.⁵

  • δp = (700500)⁰.⁵ / 244.3 = 3.43 MPa⁰.⁵

  • δh = (18500 / 244.3)⁰.⁵ = 8.70 MPa⁰.⁵

Summary of Estimated Solubility Parameters

The estimated Hansen Solubility Parameters for 2-Fluoro-4-octyloxybenzoic acid are summarized in Table 2.

ParameterValue (MPa⁰.⁵)
Dispersion (δd)14.45
Polar (δp)3.43
Hydrogen Bonding (δh)8.70
Total (δt) 17.21

Table 2: Estimated Hansen Solubility Parameters for 2-Fluoro-4-octyloxybenzoic Acid.

Experimental Validation: A Protocol for Accuracy

While group contribution methods provide a valuable starting point, experimental validation is crucial for critical applications such as pharmaceutical formulation.[2] The following is a detailed protocol for determining the HSP of 2-Fluoro-4-octyloxybenzoic acid using the solvent miscibility method.

Principle

The principle of this method is to test the solubility of the compound of interest in a range of solvents with known Hansen Solubility Parameters. The solvents in which the compound is soluble will have HSP values that are "close" to those of the compound. By identifying the "good" and "bad" solvents, a "solubility sphere" can be constructed in the three-dimensional Hansen space. The center of this sphere represents the HSP of the solute.

Materials and Equipment
  • 2-Fluoro-4-octyloxybenzoic acid

  • A selection of solvents with known HSPs (see Table 3 for examples)

  • Small glass vials with caps

  • Vortex mixer

  • Analytical balance

  • Constant temperature bath or incubator

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
n-Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.95.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Isopropanol15.86.116.4
Ethanol15.88.819.4
Methanol15.112.322.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Water15.516.042.3

Table 3: Example Solvents for Experimental HSP Determination.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_observation Observation & Analysis prep1 Weigh a fixed amount of 2-Fluoro-4-octyloxybenzoic acid into vials prep2 Add a fixed volume of each test solvent to the vials prep1->prep2 Step 1 & 2 equil1 Cap vials and vortex thoroughly equil2 Place vials in a constant temperature bath (e.g., 25°C) for 24-48 hours equil1->equil2 Step 3 & 4 obs1 Visually assess solubility (clear solution = soluble, precipitate/cloudiness = insoluble) obs2 Assign a binary score (1 for soluble, 0 for insoluble) obs1->obs2 Step 5-8 obs3 Plot the results in 3D Hansen space obs2->obs3 Step 5-8 obs4 Determine the center of the solubility sphere (experimental HSP) obs3->obs4 Step 5-8

Caption: Experimental workflow for determining Hansen Solubility Parameters.

Data Analysis

The data from the solubility tests are analyzed by plotting the HSPs of the solvents in a 3D graph. "Good" solvents (score = 1) and "bad" solvents (score = 0) are differentiated. A sphere is then mathematically fitted to enclose the majority of the "good" solvents while excluding the "bad" solvents. The center coordinates (δd, δp, δh) of this sphere represent the experimentally determined Hansen Solubility Parameters of 2-Fluoro-4-octyloxybenzoic acid. The radius of this sphere is known as the interaction radius (R₀), which defines the boundary of solubility.

Applications and Implications of the Estimated Solubility Parameters

The estimated HSP values for 2-Fluoro-4-octyloxybenzoic acid provide valuable insights for its practical application, particularly in drug formulation.

Solvent Selection for Processing and Purification

The estimated HSPs can be used to identify suitable solvents for dissolving the compound during synthesis, purification (e.g., recrystallization), and formulation processes. Solvents with HSP values close to those of the compound are likely to be good solvents.

Predicting Polymer Miscibility for Drug Delivery Systems

In the development of amorphous solid dispersions, where the drug is molecularly dispersed in a polymer matrix to enhance its bioavailability, the miscibility between the drug and the polymer is critical. The HSPs of various pharmaceutical polymers are well-documented. By comparing the HSPs of 2-Fluoro-4-octyloxybenzoic acid with those of candidate polymers, a preliminary assessment of their miscibility can be made. A smaller "distance" between the HSPs of the drug and the polymer in Hansen space suggests a higher likelihood of miscibility.

Understanding Drug-Excipient Interactions

The individual components of the HSP can provide insights into the types of interactions that will dominate between the drug and excipients. The relatively high estimated δh value for 2-Fluoro-4-octyloxybenzoic acid suggests that hydrogen bonding will play a significant role in its interactions. This is crucial for selecting excipients that can form stable hydrogen bonds with the drug, which can be important for the physical stability of the formulation.

Conclusion

This technical guide has provided a comprehensive overview of the solubility parameters of 2-Fluoro-4-octyloxybenzoic acid. Through the application of the Hoftyzer-van Krevelen group contribution method, the Hansen Solubility Parameters have been estimated to be δd = 14.45 MPa⁰.⁵, δp = 3.43 MPa⁰.⁵, and δh = 8.70 MPa⁰.⁵ . These values serve as a powerful predictive tool for researchers and formulation scientists, enabling a more rational and efficient approach to solvent selection and the design of drug delivery systems.

It is imperative to recognize that these are theoretically derived values. For their application in regulated environments and for ensuring the robustness of final formulations, the experimental validation of these parameters, as outlined in this guide, is strongly recommended. The synergy between theoretical estimation and experimental verification provides the most reliable pathway to successful formulation development.

References

  • Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; Their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • Just, S. (2013). Improved Group Contribution Parameter Set for the Application of Solubility Parameters to Melt Extrusion. International Journal of Pharmaceutics, 453(2), 484-491.
  • Hancock, B. C., & York, P. (1997). The relationship between the solubility of a-p-hydroxybenzoic acid and its solid-state properties. International Journal of Pharmaceutics, 159(1), 25-33.
  • Bustamante, P., et al. (1993). The modified extended Hansen method to determine partial solubility parameters of drugs containing a single hydrogen bonding group and their sodium derivatives: benzoic acid/Na and ibuprofen/Na. International Journal of Pharmaceutics, 96(1-3), 137-145.
  • Abbott, S. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. Retrieved from [Link]

  • Greenhalgh, D. J., Williams, A. C., Timmins, P., & York, P. (1999). Solubility parameters as predictors of miscibility in solid dispersions. Journal of Pharmaceutical Sciences, 88(11), 1182-1190.

Sources

Protocols & Analytical Methods

Method

synthesis of 2-Fluoro-4-octyloxybenzoic acid from 2-fluoro-4-hydroxybenzoic acid

An Application Note for the Synthesis of 2-Fluoro-4-octyloxybenzoic Acid Strategic Overview: Navigating the Synthesis The synthesis of 2-Fluoro-4-octyloxybenzoic acid from its precursor, 2-fluoro-4-hydroxybenzoic acid, i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Fluoro-4-octyloxybenzoic Acid

Strategic Overview: Navigating the Synthesis

The synthesis of 2-Fluoro-4-octyloxybenzoic acid from its precursor, 2-fluoro-4-hydroxybenzoic acid, is a foundational reaction for creating advanced materials and active pharmaceutical ingredients (APIs). The target molecule is a key building block where the para-positioning of the carboxylic acid and the ether group is desirable for inducing specific mesogenic phases in liquid crystals[1]. The introduction of the octyloxy chain is typically achieved via the Williamson ether synthesis, a robust and well-documented Sₙ2 reaction[2][3].

However, the starting material presents a classic chemoselectivity challenge: it possesses two acidic protons, one on the carboxylic acid (-COOH) and one on the phenolic hydroxyl (-OH). The carboxylic proton is significantly more acidic and will react preferentially with any added base. Direct O-alkylation of the phenol is therefore not feasible without a carefully considered strategy.

This guide presents a reliable and high-yielding three-step approach that ensures precise chemical control:

  • Protection: The carboxylic acid is temporarily converted into a methyl ester. This "masks" its acidity, preventing it from interfering with the subsequent etherification.

  • Etherification: The core Williamson ether synthesis is performed on the phenolic hydroxyl group of the protected intermediate.

  • Deprotection: The methyl ester is hydrolyzed back to the carboxylic acid, yielding the final, pure product.

This protection-etherification-deprotection sequence is a cornerstone of organic synthesis, providing a validated pathway to the desired product with high purity and yield.

The Chemical Rationale: Why This Path Works

Step 1: Protection via Fischer Esterification

To selectively alkylate the phenolic hydroxyl, we must first neutralize the more reactive carboxylic acid. Fischer esterification is an acid-catalyzed equilibrium reaction that efficiently converts a carboxylic acid and an alcohol (in this case, methanol) into an ester. Using a large excess of methanol as the solvent drives the equilibrium towards the product, ensuring a high conversion rate. A strong acid catalyst, such as sulfuric acid, or the use of thionyl chloride is effective for this transformation[4].

Step 2: The Williamson Ether Synthesis Mechanism

The Williamson ether synthesis is a classic Sₙ2 reaction involving an alkoxide nucleophile and an alkyl halide electrophile[3][5].

  • Nucleophile Formation: A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of the methyl 2-fluoro-4-hydroxybenzoate. This creates a potent phenoxide nucleophile. K₂CO₃ is advantageous as it is inexpensive, easy to handle, and sufficiently basic to deprotonate phenols but not so strong as to promote significant side reactions.

  • Nucleophilic Attack: The generated phenoxide attacks the primary alkyl halide (1-bromooctane). The reaction proceeds via an Sₙ2 pathway, where the nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step[2]. Primary alkyl halides are ideal for this reaction as they are unhindered, minimizing the potential for a competing E2 elimination reaction[3][5].

  • Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF) is crucial. DMF effectively solvates the potassium cation (from K₂CO₃) but poorly solvates the phenoxide anion, leaving it "naked" and highly reactive, thereby accelerating the rate of the Sₙ2 reaction.

Step 3: Deprotection via Saponification

The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is achieved through saponification, a base-mediated hydrolysis. A strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the methoxide ion and forming the carboxylate salt. A final acidification step with an acid like HCl is required to protonate the carboxylate and precipitate the desired 2-Fluoro-4-octyloxybenzoic acid product[4].

Visualizing the Synthetic Workflow

The following diagram illustrates the validated three-step pathway for the synthesis.

Synthesis_Workflow Start 2-Fluoro-4-hydroxybenzoic Acid Intermediate Methyl 2-fluoro-4-hydroxybenzoate Start->Intermediate Step 1: Protection (Fischer Esterification) MeOH, H₂SO₄ (cat.) Product_Ester Methyl 2-fluoro-4-(octyloxy)benzoate Intermediate->Product_Ester Step 2: Etherification (Williamson Synthesis) 1-Bromooctane, K₂CO₃, DMF Final_Product 2-Fluoro-4-(octyloxy)benzoic Acid Product_Ester->Final_Product Step 3: Deprotection (Saponification) 1. NaOH, H₂O/MeOH 2. HCl (aq)

Sources

Application

Application Note: A Detailed Guide to the ¹H NMR Analysis of 2-Fluoro-4-octyloxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This document provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2-Fluoro-4-o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2-Fluoro-4-octyloxybenzoic acid, a compound of interest in materials science and pharmaceutical research. This guide is designed to move beyond a simple recitation of steps, offering in-depth technical insights and the scientific rationale behind the analytical choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of 2-Fluoro-4-octyloxybenzoic Acid and the Role of ¹H NMR

2-Fluoro-4-octyloxybenzoic acid belongs to a class of fluorinated liquid crystal precursors. The introduction of a fluorine atom and a long alkoxy chain onto the benzoic acid core significantly influences its mesomorphic properties, making it a valuable building block in the synthesis of advanced liquid crystal displays (LCDs) and other optoelectronic materials. Furthermore, the unique electronic properties imparted by the fluorine substituent make this and similar molecules interesting candidates in medicinal chemistry.

In the characterization of such novel compounds, ¹H NMR spectroscopy stands as an indispensable tool. It provides a rapid and non-destructive method to confirm the molecular structure, verify purity, and elucidate the electronic environment of the protons within the molecule. The analysis of chemical shifts (δ), coupling constants (J), and signal integrations allows for an unambiguous assignment of each proton, providing a detailed fingerprint of the molecule. This application note will detail the protocol for acquiring and interpreting the ¹H NMR spectrum of 2-Fluoro-4-octyloxybenzoic acid, with a focus on understanding the influence of the fluoro and octyloxy substituents on the spectral features.

Molecular Structure and Proton Environments

A clear understanding of the molecular structure is paramount for the interpretation of its ¹H NMR spectrum. Below is a diagram illustrating the structure of 2-Fluoro-4-octyloxybenzoic acid with the non-equivalent protons labeled.

G cluster_benzoic_acid Benzoic Acid Core cluster_octyloxy Octyloxy Chain C1 C C6 C C1->C6 COOH COOH C1->COOH C2 C C3 C C2->C3 F F C2->F C4 C C3->C4 H3 H-3 C3->H3 C5 C C4->C5 O O C4->O C5->C6 H5 H-5 C5->H5 H6 H-6 C6->H6 O_chain CH2a CH₂ (a) O_chain->CH2a CH2b CH₂ (b) CH2a->CH2b CH2_mid (CH₂)₅ CH2b->CH2_mid CH3g CH₃ (g) CH2_mid->CH3g

Figure 1. Molecular structure of 2-Fluoro-4-octyloxybenzoic acid with proton labeling.

The molecule possesses several distinct proton environments:

  • Carboxylic Acid Proton (-COOH): A highly deshielded singlet.

  • Aromatic Protons (H-3, H-5, H-6): Three protons on the benzene ring, each in a unique electronic environment due to the differing influences of the adjacent substituents. Their signals will exhibit characteristic splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

  • Octyloxy Chain Protons (a-g): Protons of the octyloxy group, including the α-methylene (-OCH₂-) protons, the β-methylene protons, a series of intermediate methylene groups, and the terminal methyl (-CH₃) protons.

Experimental Protocol

A meticulously executed experimental protocol is the foundation of high-quality, reproducible NMR data.

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.

Materials:

  • 2-Fluoro-4-octyloxybenzoic acid (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)[1]

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of 2-Fluoro-4-octyloxybenzoic acid directly into a clean, dry vial. For ¹H NMR, this concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is a common choice for many organic molecules. However, for carboxylic acids, DMSO-d₆ can be advantageous as it minimizes hydrogen bonding effects on the carboxylic acid proton signal. The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Mixing: Gently vortex the vial to ensure complete dissolution of the solid. Visually inspect the solution for any suspended particles.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides good signal dispersion for routine analysis.
Pulse Programzg30A standard 30-degree pulse sequence for quantitative analysis.
Number of Scans16-32Sufficient for good signal-to-noise for the given sample concentration.
Relaxation Delay (d1)1-2 secondsAllows for adequate relaxation of the protons between scans.
Acquisition Time (aq)3-4 secondsEnsures good digital resolution.
Spectral Width (sw)16 ppmCovers the expected chemical shift range for all protons.
Temperature298 K (25 °C)Standard operating temperature.
Data Processing Workflow

The raw free induction decay (FID) signal must be processed to obtain the final spectrum.

G FID FID Acquisition Apodization Apodization (Exponential Multiplication) FID->Apodization FT Fourier Transform Apodization->FT PhaseCorrection Phase Correction FT->PhaseCorrection BaselineCorrection Baseline Correction PhaseCorrection->BaselineCorrection Integration Integration BaselineCorrection->Integration PeakPicking Peak Picking Integration->PeakPicking FinalSpectrum Final Spectrum PeakPicking->FinalSpectrum

Figure 2. Standard workflow for NMR data processing.

  • Apodization: The FID is multiplied by an exponential function to improve the signal-to-noise ratio.

  • Fourier Transform: The time-domain FID signal is converted into the frequency-domain spectrum.

  • Phase Correction: The phases of the signals are adjusted to be purely absorptive.

  • Baseline Correction: Any distortions in the baseline of the spectrum are corrected.

  • Integration: The areas under the peaks are calculated to determine the relative number of protons.

  • Peak Picking: The exact chemical shifts of the peaks are determined.

¹H NMR Spectrum Analysis and Interpretation

The interpretation of the ¹H NMR spectrum of 2-Fluoro-4-octyloxybenzoic acid requires a careful analysis of the chemical shifts and coupling patterns. The following is a predicted analysis based on data from analogous compounds and established principles of NMR spectroscopy.

Predicted Chemical Shifts and Coupling Constants

The expected chemical shifts and multiplicities are summarized in the table below. These predictions are based on the known effects of electron-donating (alkoxy) and electron-withdrawing (fluoro, carboxylic acid) groups on the aromatic ring, as well as typical values for aliphatic chains.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)
-COOH10.0 - 13.0broad singlet-
H-6~8.0tripletJ(H-6, H-5) ≈ 8.0-9.0, J(H-6, F) ≈ 8.0-10.0
H-5~6.8doublet of doubletsJ(H-5, H-6) ≈ 8.0-9.0, J(H-5, F) ≈ 2.0-3.0
H-3~6.7doublet of doubletsJ(H-3, F) ≈ 11.0-13.0, J(H-3, H-5) ≈ 2.0-3.0
-OCH₂- (a)~4.0tripletJ(a, b) ≈ 6.5
-CH₂- (b)~1.8quintetJ(b, a) ≈ 6.5, J(b, c) ≈ 7.0
-(CH₂)₅- (c-f)1.5 - 1.2multiplet-
-CH₃ (g)~0.9tripletJ(g, f) ≈ 7.0
Detailed Interpretation
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the two oxygen atoms and its acidic nature. It typically appears as a broad singlet in the region of 10-13 ppm. Its chemical shift can be highly dependent on concentration and the solvent used due to hydrogen bonding.

  • Aromatic Protons (H-3, H-5, H-6):

    • H-6: This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a significant downfield shift to around 8.0 ppm. It will be split into a triplet due to coupling with the adjacent H-5 proton and the fluorine atom at the 2-position. The ortho H-F coupling (³JHF) is typically in the range of 8-10 Hz.

    • H-5: This proton is ortho to the electron-donating octyloxy group and meta to the electron-withdrawing fluoro and carboxylic acid groups. The net effect is a shielding that shifts its signal upfield to around 6.8 ppm. It will appear as a doublet of doublets due to coupling with H-6 (ortho coupling, ³JHH ≈ 8-9 Hz) and H-3 (meta coupling, ⁴JHH ≈ 2-3 Hz).

    • H-3: This proton is ortho to the electron-donating octyloxy group and the electron-withdrawing fluoro group. It is expected to be the most shielded of the aromatic protons, appearing around 6.7 ppm. Its signal will be a doublet of doublets due to a large ortho coupling with the fluorine atom (³JHF ≈ 11-13 Hz) and a smaller meta coupling with H-5 (⁴JHH ≈ 2-3 Hz). The magnitude of the H-F coupling is a key diagnostic feature for assigning this proton. Long-range H-F coupling constants in aromatic systems are well-documented and provide valuable structural information.[4]

  • Octyloxy Chain Protons (a-g):

    • -OCH₂- (a): These protons are directly attached to the electron-withdrawing oxygen atom, causing them to be the most deshielded of the aliphatic protons, appearing around 4.0 ppm. The signal will be a triplet due to coupling with the adjacent methylene protons (b).

    • -CH₂- (b): The signal for these protons will be a quintet (or multiplet) around 1.8 ppm, resulting from coupling to the adjacent methylene protons (a and c).

    • -(CH₂)₅- (c-f): The protons of the central methylene groups are in very similar chemical environments and will overlap, appearing as a broad multiplet in the range of 1.2-1.5 ppm.

    • -CH₃ (g): The terminal methyl protons are the most shielded, appearing as a triplet around 0.9 ppm due to coupling with the adjacent methylene protons (f).

Conclusion

¹H NMR spectroscopy provides an unequivocal method for the structural confirmation and purity assessment of 2-Fluoro-4-octyloxybenzoic acid. A thorough understanding of the influence of the fluoro and octyloxy substituents on the chemical shifts and coupling patterns of the aromatic and aliphatic protons allows for a complete and confident assignment of the ¹H NMR spectrum. The detailed protocol and interpretation guide presented in this application note serve as a valuable resource for researchers working with this and structurally related compounds, ensuring the generation of high-quality, reliable, and reproducible analytical data.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Jiang, M., et al. (2011). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. Retrieved from [Link]

  • MDPI. (2021). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 26(16), 4993. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2024). H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved from [Link]

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  • Canadian Science Publishing. (n.d.). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

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Method

Application Note & Protocols: High-Purity Purification of 2-Fluoro-4-octyloxybenzoic Acid

Abstract 2-Fluoro-4-octyloxybenzoic acid is a key intermediate in the synthesis of advanced materials, particularly liquid crystals and specialized organic molecules.[1] Its utility in these fields is contingent upon exc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Fluoro-4-octyloxybenzoic acid is a key intermediate in the synthesis of advanced materials, particularly liquid crystals and specialized organic molecules.[1] Its utility in these fields is contingent upon exceptionally high purity, as even trace impurities can significantly disrupt the formation of ordered molecular structures and compromise the performance of final devices. This document provides a comprehensive guide for researchers, scientists, and process chemists on robust, validated methods for the purification of 2-Fluoro-4-octyloxybenzoic acid. We detail two primary, complementary methodologies: recrystallization and acid-base extraction. Each protocol is explained with a focus on the underlying chemical principles, ensuring that operators can not only execute the steps but also troubleshoot and adapt the procedures as needed. Purity assessment techniques are also discussed to validate the success of the purification process.

Introduction: The Rationale for Purification

The synthesis of 2-Fluoro-4-octyloxybenzoic acid typically proceeds via Williamson ether synthesis, starting from 2-fluoro-4-hydroxybenzoic acid and an octyl halide (e.g., 1-bromooctane) under basic conditions.[1] While effective, this synthesis route can introduce several impurities that must be removed to achieve the high-purity material required for most applications.

Common Impurity Profile:

  • Unreacted Starting Materials: Residual 2-fluoro-4-hydroxybenzoic acid.

  • Excess Reagents: Unreacted octyl halide.

  • By-products: Products from side reactions, such as dialkylation or elimination.

  • Inorganic Salts: Salts like K₂CO₃ or Na₂SO₄ used in the reaction and workup.

The structural similarity between the desired product and certain organic impurities makes purification challenging. The long octyl chain imparts significant nonpolar character to the molecule, rendering it insoluble in water but soluble in many organic solvents, a key consideration for designing purification strategies.[2][3]

Table 1: Physicochemical Properties of 2-Fluoro-4-octyloxybenzoic Acid and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceKey Solubility CharacteristicsMelting Point (°C)
2-Fluoro-4-octyloxybenzoic Acid C₁₅H₂₁FO₃268.33White to off-white solidInsoluble in water; Soluble in alcohols, ethers, and chlorinated solvents.[2][3]Estimated: 95-110
2-Fluoro-4-hydroxybenzoic Acid (Precursor)C₇H₅FO₃156.11White powderModerately water-soluble200 - 202[1]
4-(Octyloxy)benzoic Acid (Non-fluorinated Analog)C₁₅H₂₂O₃250.33Liquid crystalInsoluble in water101 - 105

Primary Purification Method: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[4] By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving impurities behind in the "mother liquor".[4][5]

Causality of Solvent Selection

The choice of solvent is the most critical factor for successful recrystallization.[4] An ideal solvent should:

  • Dissolve the target compound sparingly or not at all at room temperature, but completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert towards the compound.

  • Be sufficiently volatile for easy removal from the purified crystals.

Given the nonpolar octyl tail and the polar carboxylic acid head of 2-Fluoro-4-octyloxybenzoic acid, both single-solvent and mixed-solvent systems can be effective.

dot

Recrystallization_Workflow A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Completely Dissolved (Saturated Solution) B->C D Hot Gravity Filtration (Optional, removes insoluble impurities) C->D If solids present E Slow Cooling to Room Temperature C->E If no solids D->E F Crystal Formation E->F G Ice Bath Cooling (Maximize Yield) F->G H Vacuum Filtration (Isolate Crystals) G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals (Vacuum Oven) I->J K Pure Product J->K

Caption: General workflow for purification by recrystallization.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is effective for removing more polar impurities, such as the unreacted 2-fluoro-4-hydroxybenzoic acid precursor.

Materials:

  • Crude 2-Fluoro-4-octyloxybenzoic acid

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol and begin heating on a hot plate with stirring. Add more hot ethanol in small portions until the solid just completely dissolves.[4] Avoid adding a large excess of solvent, as this will reduce the yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel and pre-heat both with hot solvent vapor and by pouring a small amount of hot ethanol through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[6]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any residual mother liquor containing impurities.[7]

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Orthogonal Purification Method: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral organic impurities, such as unreacted octyl halide.[2] The acidic product is deprotonated with a weak base to form a water-soluble carboxylate salt. Neutral impurities remain in the organic phase and are washed away. The product is then recovered by re-acidifying the aqueous layer.

Protocol 2: Purification via Acid-Base Extraction

Materials:

  • Crude 2-Fluoro-4-octyloxybenzoic acid

  • Diethyl ether or Ethyl acetate (organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution (weak base)

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Base Wash: Add saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced. The 2-Fluoro-4-octyloxybenzoic acid will react with the bicarbonate to form its sodium salt, which dissolves in the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker. Perform two more extractions of the organic layer with fresh sodium bicarbonate solution, combining all aqueous extracts. The organic layer, now containing neutral impurities, can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl with stirring until the solution is acidic (pH ~2), as confirmed with pH paper.[8] The 2-Fluoro-4-octyloxybenzoic acid will precipitate out as a white solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly in a vacuum oven.

Integrated Purification Strategy for Ultimate Purity

For achieving the highest possible purity (>99.5%), a combination of both methods is recommended. Acid-base extraction is excellent for removing neutral impurities, while recrystallization excels at removing structurally similar acidic impurities and refining crystal morphology.

dot

Integrated_Purification Start Crude Synthetic Product Step1 Acid-Base Extraction Protocol Start->Step1 Intermediate Solid Product (Neutral Impurities Removed) Step1->Intermediate Waste1 Waste: Neutral Organics Step1->Waste1 Step2 Recrystallization Protocol (Ethanol) Intermediate->Step2 Final High-Purity (>99.5%) Crystalline Product Step2->Final Waste2 Waste: Mother Liquor (Soluble Impurities) Step2->Waste2

Caption: Integrated workflow combining extraction and recrystallization.

Purity Assessment & Validation

It is essential to verify the purity of the final product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 1 °C). Impurities tend to depress and broaden the melting point range. The purified product should melt consistently near the literature value for its analog (101-105 °C).

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to qualitatively assess purity. Spot the crude material and the purified product on a silica gel plate and elute with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid). A single, well-defined spot for the purified product indicates high purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining impurities by their characteristic signals.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
"Oiling Out" during Recrystallization The compound is coming out of solution as a liquid above its melting point.Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.[7]
No Crystal Formation Too much solvent was used, or the solution is supersaturated.Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, boil off some of the solvent to increase the concentration and allow it to cool again.[5]
Low Recovery/Yield Too much solvent was used; crystals are somewhat soluble in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the cooling step in the ice bath is sufficient. Pre-heat all glassware used for hot filtration.
Poor Separation in Extraction An emulsion has formed at the interface.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent its formation.

References

  • Fun, H.-K., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o343. [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17231, 4-(Octyloxy)benzoic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774542, 2-Fluoro-4-methoxybenzoic acid. PubChem. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. OrgSynth.org. [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. OrgSynth.org. [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. UMSL.edu. [Link]

  • Solubility of Things. (n.d.). 4-Octoxybenzoic acid. Solubilityofthings.com. [Link]

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Application

Revolutionizing Research and Drug Development: A Guide to Nonlinear Optics

This comprehensive guide delves into the transformative applications of nonlinear optics (NLO) in modern research, with a particular focus on its impact on drug discovery and development. We will explore the fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide delves into the transformative applications of nonlinear optics (NLO) in modern research, with a particular focus on its impact on drug discovery and development. We will explore the fundamental principles of key NLO techniques, provide detailed protocols for their implementation, and showcase their power in elucidating complex biological processes and characterizing pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced imaging modalities to accelerate their scientific pursuits.

The Dawn of a New Imaging Paradigm: The Power of Nonlinear Optics

Traditional optical microscopy techniques have been instrumental in advancing our understanding of the microscopic world. However, they often face limitations in terms of penetration depth, phototoxicity, and the need for exogenous labels, which can perturb the very systems under investigation. Nonlinear optics offers a powerful alternative, harnessing the nonlinear response of materials to intense laser light to generate contrast and provide highly specific chemical and structural information without the need for labels.[1][2][3] This inherent advantage makes NLO microscopy an invaluable tool for studying living cells and tissues in their native states.[4]

The suite of NLO techniques discussed in this guide, including Multiphoton Microscopy (MPM), Second Harmonic Generation (SHG), Third Harmonic Generation (THG), Coherent Anti-Stokes Raman Scattering (CARS), and Stimulated Raman Scattering (SRS), provides a multidimensional view of biological systems and pharmaceutical materials.[5][6][7] These methods offer high spatial and temporal resolution, deep tissue penetration, and inherent 3D sectioning capabilities, opening new frontiers in biological imaging and pharmaceutical analysis.[1][8][9]

Core Nonlinear Optical Techniques: Principles and Applications

This section will detail the foundational principles of the most impactful NLO techniques and their diverse applications in research and drug development.

Multiphoton Microscopy (MPM): Peering Deeper into Living Systems

Multiphoton microscopy, particularly two-photon and three-photon excitation fluorescence microscopy, has revolutionized our ability to visualize cellular and subcellular structures and dynamics deep within scattering tissues.[10][11][12]

Principle of Operation: In MPM, a fluorophore is excited by the simultaneous absorption of two or more low-energy photons, typically in the near-infrared (NIR) range.[13] This nonlinear excitation process only occurs at the focal point of the laser, providing intrinsic 3D resolution and significantly reducing out-of-focus phototoxicity and photobleaching.[4][8] The use of longer wavelength NIR light also allows for deeper penetration into scattering tissues compared to conventional one-photon confocal microscopy.[12]

Key Applications in Research and Drug Development:

  • Neuroscience: MPM is a cornerstone of modern neuroscience, enabling the visualization of neuronal structure, synaptic plasticity, and real-time monitoring of neural activity in the brains of living animals.[10][11][13]

  • Drug Efficacy and Toxicity Assessment: By imaging cellular responses to drug candidates in real-time within tissue models or living organisms, MPM can provide crucial insights into drug efficacy and potential toxicity.[14]

  • Tracking Drug Delivery: Fluorescently labeled drug molecules or nanocarriers can be tracked as they navigate through tissues and interact with cells, providing valuable information on biodistribution and target engagement.[15]

Experimental Workflow for Two-Photon Imaging of Neuronal Activity:

G cluster_prep Animal Preparation cluster_imaging Imaging Setup cluster_analysis Data Analysis Animal Anesthetize Animal Surgery Perform Craniotomy Animal->Surgery Dye Apply Fluorescent Indicator (e.g., GCaMP) Surgery->Dye Laser Tune Ti:Sapphire Laser to ~920 nm Microscope Mount Animal on Microscope Stage Laser->Microscope Focus Locate Region of Interest Microscope->Focus Acquire Acquire Time-Lapse Image Series Focus->Acquire Motion Motion Correction ROI Identify Regions of Interest (Neurons) Motion->ROI Signal Extract Fluorescence Traces ROI->Signal Analyze Correlate Signals with Stimuli/Behavior Signal->Analyze

Caption: Workflow for in vivo two-photon calcium imaging in the brain.

Second Harmonic Generation (SHG) Microscopy: Unveiling Structural Order

SHG microscopy is a powerful label-free technique for imaging non-centrosymmetric molecular structures, providing exceptional contrast for ordered biological assemblies.[16]

Principle of Operation: SHG is a nonlinear optical process where two photons of the same frequency interact with a material and are converted into a single photon with exactly twice the frequency (half the wavelength).[16][17] This process is highly dependent on the molecular symmetry of the material and is only efficient in structures that lack a center of inversion.[16]

Key Applications in Research and Drug Development:

  • Collagen Imaging: SHG is exquisitely sensitive to the fibrillar structure of collagen, making it the gold standard for studying collagen organization in tissues, fibrosis, and cancer progression.[17][18][19]

  • Protein Crystallization: The crystalline nature of protein crystals makes them ideal candidates for SHG imaging. This technique can be used to detect and characterize protein crystals, even in opaque media, which is a significant advantage in high-throughput screening for crystallization conditions.[6][13]

  • Pharmaceutical Formulation Characterization: SHG can be used to identify and map the distribution of crystalline active pharmaceutical ingredients (APIs) within a formulation, providing insights into content uniformity and dissolution properties.[1][5]

Protocol for SHG Imaging of Collagen in Tissue Sections:

  • Sample Preparation: Prepare thin tissue sections (10-50 µm) and mount them on a glass slide. No staining is required.

  • Microscope Setup:

    • Use a multiphoton microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire).

    • Set the excitation wavelength to approximately 880 nm for optimal SHG from collagen.[20]

    • Use a forward-detected, non-descanned detector for efficient collection of the SHG signal.

    • Insert a bandpass filter centered at 440 nm in front of the detector to specifically collect the SHG signal.[19]

  • Image Acquisition:

    • Place the sample on the microscope stage and bring the tissue into focus.

    • Adjust the laser power to obtain a good signal-to-noise ratio while minimizing potential photodamage.

    • For quantitative analysis of fiber orientation, circularly polarized excitation light is recommended to excite all fiber orientations equally.[18]

    • Acquire a z-stack of images to visualize the 3D organization of the collagen network.

  • Data Analysis:

    • Use image analysis software to quantify collagen fiber orientation, density, and alignment.

Third Harmonic Generation (THG) Microscopy: Label-Free Interface Imaging

THG microscopy is a label-free imaging modality that provides high-contrast images of interfaces and refractive index gradients within a sample.[21][22]

Principle of Operation: THG is a nonlinear process where three photons from the excitation laser are converted into a single photon with three times the frequency (one-third the wavelength).[22] The THG signal is primarily generated at interfaces where there is a change in the third-order nonlinear susceptibility or refractive index.[14][23]

Key Applications in Research and Drug Development:

  • Cell and Tissue Morphology: THG is excellent for visualizing cell membranes, lipid droplets, and other subcellular structures without the need for labels.[21][24]

  • Neuroscience: It can be used to image myelinated axons in the nervous system.

  • Developmental Biology: THG allows for the label-free imaging of embryonic development.

Experimental Setup for THG Microscopy:

G Laser Femtosecond Laser (e.g., 1200-1300 nm) Scanner Galvo Scanners Laser->Scanner Objective High NA Objective Scanner->Objective Sample Sample Objective->Sample Condenser Condenser Sample->Condenser Filter Bandpass Filter (e.g., 400-433 nm) Condenser->Filter Detector PMT Detector Filter->Detector Computer Image Reconstruction Detector->Computer

Caption: A typical experimental setup for THG microscopy.

Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS) Microscopy: Chemical Imaging with Vibrational Specificity

CARS and SRS are powerful vibrational imaging techniques that provide chemical contrast based on the intrinsic molecular vibrations of the sample, eliminating the need for labels.[25][26][27]

Principle of Operation: Both techniques utilize two synchronized pulsed lasers, a pump beam (ωp) and a Stokes beam (ωs), that are tuned to match a specific Raman-active molecular vibration (Ω = ωp - ωs).

  • CARS: In CARS, the interaction of the pump and Stokes beams with the sample generates a coherent anti-Stokes signal at a new frequency (ωas = 2ωp - ωs).[25][28]

  • SRS: In SRS, the interaction leads to a stimulated amplification of the Stokes beam (stimulated Raman gain) and an attenuation of the pump beam (stimulated Raman loss).[29] SRS offers the advantage of a linear dependence on concentration and is free from the non-resonant background that can complicate CARS image interpretation.[10]

Key Applications in Research and Drug Development:

  • Lipid Imaging: The strong C-H bond vibrations in lipids make CARS and SRS ideal for imaging lipid droplets, cell membranes, and lipid-rich tissues.[25][26][30]

  • Label-Free Drug Imaging: SRS microscopy can be used to visualize the distribution of drug molecules within cells and tissues without the need for fluorescent tags, providing crucial information for pharmacokinetic and pharmacodynamic studies.[31][32][33]

  • Pharmaceutical Formulation Analysis: These techniques can map the distribution of APIs and excipients in solid dosage forms, aiding in formulation development and quality control.[1][9]

Protocol for SRS Imaging of Drug Distribution in Cells:

  • Raman Spectrum Measurement: Obtain the Raman spectrum of the pure drug compound to identify a unique and strong vibrational peak that is spectrally separated from the major components of the cell (lipids, proteins, water).

  • Cell Culture and Drug Treatment: Culture cells on a glass-bottom dish suitable for microscopy. Treat the cells with the drug at the desired concentration and for the appropriate duration.

  • SRS Microscope Setup:

    • Align the pump and Stokes laser beams to be spatially and temporally overlapped at the sample.

    • Tune the frequency difference between the pump and Stokes lasers to match the target Raman peak of the drug.

    • Use a high-frequency modulation transfer scheme for sensitive detection of the SRS signal.

  • Image Acquisition:

    • Acquire a raster-scanned image of the cells at the drug's Raman frequency.

    • For multimodal imaging, simultaneously acquire images at other Raman shifts corresponding to lipids (e.g., 2850 cm⁻¹) and proteins (e.g., 2930 cm⁻¹).

  • Data Analysis:

    • The intensity of the SRS signal at the drug's frequency provides a quantitative map of its intracellular distribution.

    • Co-localization analysis with images of lipids and proteins can reveal the drug's subcellular localization.

Data Presentation and Analysis

A key advantage of NLO microscopy is its ability to generate quantitative data. The following table provides a comparison of the key parameters of the discussed NLO techniques.

TechniquePrinciplePrimary Contrast SourceKey ApplicationsAdvantages
MPM Multi-photon absorptionExogenous fluorophores, autofluorescenceNeuroscience, in vivo imaging, drug deliveryDeep penetration, reduced phototoxicity, inherent 3D sectioning
SHG Second-order nonlinear scatteringNon-centrosymmetric molecular structuresCollagen imaging, protein crystallization, material scienceLabel-free, high specificity for ordered structures
THG Third-order nonlinear scatteringRefractive index and nonlinear susceptibility gradientsLabel-free cell and tissue morphology, interface imagingLabel-free, sensitive to interfaces
CARS Coherent anti-Stokes Raman scatteringMolecular vibrationsLipid imaging, chemical mappingLabel-free, chemical specificity
SRS Stimulated Raman scatteringMolecular vibrationsLabel-free drug imaging, lipid metabolism, chemical mappingLabel-free, chemical specificity, quantitative, background-free

Troubleshooting and Best Practices

Successful implementation of NLO microscopy requires careful attention to experimental details. Here are some common issues and their solutions:

  • Low Signal-to-Noise Ratio:

    • Cause: Insufficient laser power, poor alignment, or incorrect filter selection.

    • Solution: Increase laser power (while monitoring for photodamage), optimize beam alignment, and ensure the correct emission filters are in place.[34][35]

  • Photodamage:

    • Cause: Excessive laser power or prolonged exposure.

    • Solution: Use the minimum laser power necessary for a good signal, and consider using faster scanning speeds or frame averaging.[23]

  • Image Artifacts:

    • Cause: Sample movement, improper immersion, or incorrect optical settings.

    • Solution: Ensure the sample is securely mounted, use the correct immersion medium for the objective, and properly configure the microscope's optical path.[34]

Future Outlook

The field of nonlinear optics is continuously evolving, with ongoing advancements in laser technology, detection methods, and data analysis. The integration of artificial intelligence and machine learning with NLO microscopy holds immense promise for automated image analysis and the extraction of subtle but significant biological information.[2] As these technologies mature, their role in basic research and drug development will undoubtedly continue to expand, providing unprecedented insights into the complexities of life and disease.

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  • Bueno, J. M. et al. SECOND HARMONIC IMAGING OF COLLAGEN-BASED TISSUES WITH TWO DIFFERENT WAVELENGTHS. ResearchGate. [Link]

  • Li, Y. et al. Nonlinear Optical Characterization of 2D Materials. MDPI. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-4-octyloxybenzoic acid

Welcome to the technical support guide for the synthesis of 2-Fluoro-4-octyloxybenzoic acid. This molecule is a crucial building block in the development of advanced materials, particularly for liquid crystal displays (L...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-4-octyloxybenzoic acid. This molecule is a crucial building block in the development of advanced materials, particularly for liquid crystal displays (LCDs), due to the unique properties conferred by its fluorinated aromatic core and alkoxy side chain.[1][2][3]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis. Our goal is to help you diagnose issues, optimize your reaction conditions, and prevent common side reactions to achieve a high yield of pure product.

Overview of the Synthetic Pathway

The most common and reliable route to 2-Fluoro-4-octyloxybenzoic acid involves a two-step process starting from a suitable 2-fluoro-4-hydroxybenzoic acid ester.

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of a methyl or ethyl 2-fluoro-4-hydroxybenzoate is alkylated with an octyl halide (typically 1-bromooctane) under basic conditions to form the corresponding ether.

  • Step 2: Saponification (Ester Hydrolysis). The ester group of the resulting 2-fluoro-4-octyloxybenzoate is hydrolyzed, typically using a strong base like potassium hydroxide, followed by acidic workup to yield the final carboxylic acid product.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific problems you might encounter during your synthesis.

Part 1: Williamson Ether Synthesis (Alkylation Step)

Q1: My reaction is sluggish or incomplete. My TLC/NMR analysis shows a significant amount of unreacted 2-fluoro-4-hydroxybenzoate starting material.

A1: This is a common issue that can usually be traced back to four key factors:

  • Incomplete Deprotonation: The phenoxide anion is the active nucleophile in this SN2 reaction.[4][5] If the base is not strong enough or is used in insufficient quantity, the starting phenol will not be fully deprotonated, leading to a low concentration of the active nucleophile.[6]

    • Solution: Ensure you are using at least one equivalent of a suitable base. While potassium carbonate (K₂CO₃) is common, it is a relatively weak base. For a more robust reaction, consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Always use anhydrous solvents, as water will consume the base.

  • Poor Reagent Quality:

    • Solution: Ensure your 1-bromooctane is pure and not degraded (which can appear yellow or brown). Use freshly dried, polar aprotic solvents like DMF or acetonitrile, as protic solvents can solvate the phenoxide and reduce its nucleophilicity.[6][7]

  • Insufficient Temperature or Time:

    • Solution: This SN2 reaction requires adequate thermal energy. If running at room temperature, the reaction may be impractically slow. Typically, heating the reaction mixture to 60-80 °C in DMF or at reflux in acetone or acetonitrile is necessary. Monitor the reaction by TLC until the starting material spot has been consumed.

  • Choice of Leaving Group:

    • Solution: While 1-bromooctane is standard, 1-iodooctane is a more reactive alkylating agent due to iodide being a better leaving group.[8] If yields are consistently low, consider switching to the iodo-analog or adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction with 1-bromooctane (Finkelstein reaction conditions).

Q2: I've isolated a major byproduct with the same mass as my desired product. What is it and how can I prevent it?

A2: You are likely observing a C-alkylation byproduct. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) or the carbon atoms of the aromatic ring (C-alkylation, undesired).[4][7] The ortho and para positions to the hydroxyl group are activated towards electrophilic attack. In this case, alkylation at C3 or C5 can occur.

G cluster_start Reactants cluster_products Potential Products Phenoxide 2-Fluoro-4-hydroxybenzoate Anion (Phenoxide) O_Alkylation Desired Product: O-Alkylation (Ether) Phenoxide->O_Alkylation Favored in polar aprotic solvents (e.g., DMF, Acetonitrile) C_Alkylation Side Product: C-Alkylation (Ring Alkylated) Phenoxide->C_Alkylation Can occur in protic solvents or with certain counter-ions AlkylHalide 1-Bromooctane (R-Br) AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation

Strategies to Favor O-Alkylation:

  • Solvent Choice is Critical: This is the most significant factor.

    • Use Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are highly recommended.[7] They solvate the cation (K⁺, Na⁺) but leave the phenoxide oxygen relatively "naked" and highly nucleophilic, favoring attack at the oxygen.

    • Avoid Protic Solvents: Protic solvents like water, ethanol, or isopropanol will form strong hydrogen bonds with the phenoxide oxygen.[7] This "shields" the oxygen, making the ring carbons more competitive nucleophiles and increasing the amount of C-alkylation.

  • Counter-ion Effect: Larger, "softer" cations like potassium (K⁺) or cesium (Cs⁺) tend to associate less tightly with the phenoxide oxygen compared to smaller, "harder" cations like lithium (Li⁺), which can favor O-alkylation. Using K₂CO₃ or Cs₂CO₃ as the base is often beneficial.

Q3: My reaction produced a significant amount of 1-octene. Why did this happen?

A3: You are observing a competing elimination (E2) reaction. The alkoxide/phenoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the carbon adjacent to the bromine in 1-bromooctane, leading to the formation of an alkene.[4][6]

  • Cause: This side reaction is favored by high temperatures and sterically hindered bases. While 1-bromooctane is a primary halide and less prone to elimination than secondary or tertiary halides, the reaction can still occur.[4][5][9]

  • Solution:

    • Control the Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C).

    • Base Selection: Use a non-hindered base like K₂CO₃. Very bulky bases like potassium tert-butoxide are more likely to promote elimination.

Problem Primary Cause Recommended Solution
Incomplete ReactionInsufficient base strength/amount or low temperature.Use a stronger base (e.g., NaH) or increase temperature to 60-80 °C. Monitor by TLC.
C-Alkylation ByproductPhenoxide acts as an ambident nucleophile.Use a polar aprotic solvent (DMF, acetonitrile). Avoid protic solvents (water, alcohols).
1-Octene FormationCompeting E2 elimination reaction.Avoid excessive heat. Use a non-hindered base like K₂CO₃.
Part 2: Saponification (Hydrolysis Step) & Purification

Q4: The hydrolysis of my ester is incomplete. My final product is contaminated with the starting ester.

A4: Incomplete saponification is usually due to insufficient reaction time, temperature, or hydrolytic agent concentration. The hydrolysis of benzoate esters is a reversible reaction under acidic conditions but is driven to completion under basic conditions (saponification).[10][11]

  • Increase Reaction Time and Temperature: Saponification often requires refluxing for several hours. Ensure the mixture is heated adequately (e.g., refluxing in an ethanol/water mixture) for at least 2-4 hours.

  • Ensure Sufficient Base: Use a significant excess of the base (e.g., 3-5 equivalents of KOH or NaOH) to ensure the reaction goes to completion.[10]

  • Improve Solubility: The organic ester may have poor solubility in a purely aqueous base.

    • Solution: Use a co-solvent system. A mixture of ethanol/water or THF/water is highly effective at dissolving both the ester and the hydroxide base, creating a homogeneous reaction mixture and accelerating the hydrolysis.

Q5: After acidification, my product oiled out or is very difficult to crystallize. What should I do?

A5: This is a common purification challenge, often caused by residual impurities that act as crystallization inhibitors.

  • Identify the Impurity: The most likely culprits are unreacted starting ester or the C-alkylated byproduct from the first step. Both are structurally similar to the desired product and can co-precipitate as oils.

  • Purification Strategy:

    • Initial Wash: Before acidification, perform an extraction of the basic aqueous solution with a nonpolar solvent like hexanes or diethyl ether. This will remove the neutral organic impurities (unreacted ester, C-alkylated product) while the desired product remains in the aqueous layer as the carboxylate salt.

    • Careful Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated HCl or H₂SO₄ with vigorous stirring until the pH is ~1-2. Slow precipitation at a low temperature often yields a more crystalline solid.

    • Recrystallization: If the product still precipitates as an oil or is impure, recrystallization is necessary. A mixed solvent system is often effective. A good starting point is dissolving the crude product in a minimal amount of a hot polar solvent (like ethanol or ethyl acetate) and then slowly adding a hot nonpolar solvent (like heptane or hexanes) until the solution becomes slightly turbid. Allow it to cool slowly to induce crystallization.

G Start Synthesis Complete Analyze Crude Product CheckPurity Is Product Pure by NMR / TLC? Start->CheckPurity Success Pure Product Obtained Proceed to Characterization CheckPurity->Success Yes ImpurityID Identify Impurities: - Unreacted Ester? - C-Alkylated Byproduct? - Starting Phenol? CheckPurity->ImpurityID No Ester Incomplete Hydrolysis: - Increase reaction time/temp - Add co-solvent (EtOH) - Use excess base ImpurityID->Ester Ester Present C_Alk Optimize Alkylation Step: - Switch to DMF/MeCN - Avoid protic solvents ImpurityID->C_Alk C-Alkylation Present Phenol Incomplete Alkylation: - Check base strength - Increase temp/time - Use NaI catalyst ImpurityID->Phenol Starting Phenol Present Purify Purification Strategy: 1. Basic Wash (remove neutrals) 2. Recrystallize (e.g., EtOAc/Heptane) Ester->Purify C_Alk->Purify Phenol->Purify Purify->Start Re-analyze

Frequently Asked Questions (FAQs)

Q: What is the best base and solvent combination for the Williamson ether synthesis step?

A: For achieving high O-alkylation selectivity and a good reaction rate, the combination of potassium carbonate (K₂CO₃) in anhydrous N,N-dimethylformamide (DMF) is an excellent and widely used choice. DMF is a polar aprotic solvent that promotes the SN2 reaction, and K₂CO₃ is a moderately strong base that is easy to handle and effectively deprotonates the phenol without being overly aggressive, which helps minimize the elimination side reaction.

Q: How can I effectively monitor the progress of each reaction step?

A: Thin-Layer Chromatography (TLC) is the most convenient method.

  • For the Alkylation: Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The starting phenol is very polar and will have a low Rf. The product ester is much less polar and will have a high Rf. The reaction is complete when the starting material spot is no longer visible.

  • For the Hydrolysis: Use the same solvent system. The starting ester has a high Rf. The final carboxylic acid product is very polar and will have a low Rf, often streaking from the baseline. The reaction is complete when the ester spot disappears.

Q: Are there any critical quality control checks for the starting materials?

A: Yes. The quality of your reagents is paramount.

  • 2-fluoro-4-hydroxybenzoate ester: Ensure it is dry. Moisture can quench the base.

  • 1-bromooctane: It should be a clear, colorless liquid. A yellow or brown color indicates decomposition, which can introduce impurities and side reactions. Consider passing it through a small plug of neutral alumina if its purity is suspect.

  • Solvents: Always use anhydrous grade solvents, especially for the alkylation step.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Fluoro-4-octyloxybenzoate
  • To a dry round-bottom flask under a nitrogen atmosphere, add ethyl 2-fluoro-4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (approx. 5 mL per gram of starting ester).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add 1-bromooctane (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 70 °C and maintain for 4-6 hours, monitoring by TLC until the starting phenol is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification if it is sufficiently pure.

Protocol 2: Synthesis of 2-Fluoro-4-octyloxybenzoic Acid
  • Dissolve the crude ethyl 2-fluoro-4-octyloxybenzoate from the previous step in ethanol (approx. 10 mL per gram of ester).

  • Add a solution of potassium hydroxide (4.0 eq) in water (approx. 4 mL per gram of KOH).

  • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 3 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash twice with diethyl ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1 by the slow, dropwise addition of concentrated HCl with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration, wash the filter cake thoroughly with cold water, and dry in a vacuum oven to yield the final product.

  • If necessary, recrystallize from an ethanol/heptane mixture.

References

  • Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society. Available from: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

  • Google Patents. DE69822971T2 - Fluorine-substituted 4-alkylene benzoic acid and derivatives....
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available from: [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Available from: [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Journal of Chemical Education. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids. Available from: [Link]

  • SSERC. Hydrolysis of ethyl benzoate. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Journal of Biological Chemistry. The Hydrolysis of Benzoate Esters by Carboxypeptidase A.... Available from: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

  • YouTube. mechanism of ester hydrolysis. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-octyloxybenzoic Acid

Welcome to the technical support center for the synthesis and optimization of 2-Fluoro-4-octyloxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Fluoro-4-octyloxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges in your experiments.

I. Reaction Overview and Key Principles

The synthesis of 2-Fluoro-4-octyloxybenzoic acid is most commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 2-Fluoro-4-hydroxybenzoic acid (or its corresponding ester) attacks an octyl halide.

The success of this SN2 reaction is contingent on several factors, including the choice of base, solvent, temperature, and the purity of the starting materials. Understanding the interplay of these parameters is crucial for maximizing yield and purity.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Fluoro-4-octyloxybenzoic acid, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Ineffective Deprotonation: The phenolic proton of 2-fluoro-4-hydroxybenzoic acid is not being fully removed to form the reactive phenoxide. 2. Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy of the SN2 reaction. 3. Poor Quality Alkyl Halide: The 1-bromooctane may have degraded or contain inhibitors. 4. Inappropriate Solvent: The chosen solvent may not be suitable for SN2 reactions.1. Base Selection: Use a sufficiently strong base to ensure complete deprotonation. While NaOH or KOH can be used, stronger bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent are often more effective. 2. Temperature Adjustment: Gradually increase the reaction temperature. A typical range for this type of Williamson ether synthesis is 60-100 °C. Monitor the reaction by TLC to avoid decomposition. 3. Reagent Quality: Use freshly opened or purified 1-bromooctane. Consider using 1-iodooctane, which is more reactive. 4. Solvent Choice: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1] These solvents solvate the cation of the base, leaving the alkoxide more nucleophilic.
Formation of Significant Byproducts 1. Elimination Reaction: The octyl halide may undergo E2 elimination, especially at higher temperatures, to form 1-octene. 2. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring as well as on the oxygen. 3. Reaction with Carboxylic Acid: If the carboxylic acid is not protected, the base can deprotonate it, and the resulting carboxylate may have reduced solubility or reactivity.1. Control Temperature: Avoid excessive heating. Use the lowest temperature at which a reasonable reaction rate is observed. 2. Choice of Alkyl Halide: Use a primary alkyl halide (1-bromooctane) as it is less prone to elimination than secondary or tertiary halides.[2] 3. Protecting Group Strategy: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the Williamson ether synthesis. The ester can then be hydrolyzed in a subsequent step.
Difficult Purification 1. Similar Polarity of Product and Starting Material: The starting phenol and the product ether may have similar polarities, making chromatographic separation challenging. 2. Presence of Oily Impurities: Unreacted 1-bromooctane or the elimination byproduct (1-octene) can make crystallization difficult. 3. Emulsion Formation during Workup: The long alkyl chain can act as a surfactant, leading to emulsions during aqueous extraction.1. Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A mixed solvent system, such as ethanol/water or toluene/hexane, can be effective. 2. Pre-purification: Remove non-polar impurities by washing the crude product with a non-polar solvent like hexane before recrystallization. 3. Workup Technique: To break emulsions, add a saturated brine solution during the aqueous workup.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material: 2-Fluoro-4-hydroxybenzoic acid or its ester?

While the reaction can be performed directly on the acid, it is often advantageous to start with the corresponding ester (e.g., methyl 2-fluoro-4-hydroxybenzoate). This protects the carboxylic acid from reacting with the base and can improve the solubility of the starting material in the reaction solvent. The ester can be easily hydrolyzed to the desired carboxylic acid after the etherification step.

Q2: Which base is most suitable for this reaction?

For the etherification of phenols, moderately strong bases are typically sufficient. Potassium carbonate (K₂CO₃) is a common and effective choice when used with a polar aprotic solvent like DMF. It is less harsh than sodium hydride (NaH) and generally leads to cleaner reactions. For the direct reaction with the carboxylic acid, a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) would be needed to deprotonate both the phenol and the carboxylic acid.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The product, 2-Fluoro-4-octyloxybenzoic acid, will be less polar than the starting material, 2-fluoro-4-hydroxybenzoic acid, and will therefore have a higher Rf value.

Q4: What is a typical workup procedure for this reaction?

After the reaction is complete (as determined by TLC), the mixture is typically cooled and then poured into water. The product is then extracted with an organic solvent such as ethyl acetate or diethyl ether. The organic layer is washed with water and brine to remove any remaining inorganic salts and the solvent. The crude product is then obtained by evaporating the solvent.

Q5: What are the key safety precautions for this synthesis?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The solvents used (e.g., DMF, DMSO) can have health implications, so avoid inhalation and skin contact.

  • The bases used (e.g., NaOH, KOH, K₂CO₃) are corrosive and should be handled with care.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-octyloxybenzoic Acid

This protocol details the direct etherification of 2-fluoro-4-hydroxybenzoic acid.

Materials:

  • 2-Fluoro-4-hydroxybenzoic acid

  • 1-Bromooctane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromooctane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude 2-Fluoro-4-octyloxybenzoic acid in a minimum amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • If turbidity persists, add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain pure 2-Fluoro-4-octyloxybenzoic acid.

V. Visualizing the Process

Reaction Pathway

reaction_pathway start 2-Fluoro-4-hydroxybenzoic Acid + 1-Bromooctane intermediate Phenoxide Formation start->intermediate Base (K2CO3) Solvent (DMF) product 2-Fluoro-4-octyloxybenzoic Acid intermediate->product SN2 Attack

Caption: General reaction pathway for the synthesis.

Troubleshooting Logic

troubleshooting_logic start Low Yield? q1 Incomplete Reaction on TLC? start->q1 Yes q2 Significant Byproducts on TLC? start->q2 No q1->q2 No a1 Increase Temperature Increase Reaction Time Check Base/Solvent q1->a1 Yes a2 Lower Temperature Consider Protecting Group Check Alkyl Halide Quality q2->a2 Yes end Purification Issues? q2->end No a3 Optimize Recrystallization Solvent System Pre-purification Wash end->a3 Yes

Caption: Decision tree for troubleshooting common issues.

VI. References

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11978, 2-Fluoro-4-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. Retrieved from

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from

  • Rahman, M. S., et al. (2022). Investigation of the mesogenic behavior of alkoxy and fluorine tail terminated alkoxy nitrobiphenyls for chemoresponsive liquid crystal. NSF Public Access Repository.

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340.

  • LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • ChemRxiv. (2024, March 25). Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. Cambridge Open Engage.

  • University of Wisconsin-Platteville. (n.d.). Experiment 06 Williamson Ether Synthesis.

  • University of Richmond. (n.d.). The Williamson Ether Synthesis.

  • Quick Company. (2025, July 4). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids. Retrieved from

Sources

Troubleshooting

Technical Support Center: Catalyst and Strategy Selection for the Synthesis of 2-Fluoro-4-octyloxybenzoic Acid

Welcome to the technical support center for the synthesis of 2-Fluoro-4-octyloxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-octyloxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure your success in this synthetic endeavor. Our approach is rooted in explaining the fundamental principles behind our recommendations, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Introduction to the Synthesis of 2-Fluoro-4-octyloxybenzoic Acid

2-Fluoro-4-octyloxybenzoic acid is a substituted benzoic acid derivative with potential applications in liquid crystals and as an intermediate for active pharmaceutical ingredients (APIs).[1] The synthesis of this molecule can be approached through a few strategic pathways. The choice of strategy and catalyst is paramount for achieving high yield and purity. This guide will focus on the most common and effective synthetic routes, providing detailed protocols and troubleshooting for each step.

Recommended Synthetic Pathways

The synthesis of 2-Fluoro-4-octyloxybenzoic acid is most efficiently achieved via a two-step process. The choice of the initial starting material will dictate the order of these steps.

Pathway 1: Williamson Ether Synthesis from 2-Fluoro-4-hydroxybenzoic acid

This is often the more direct route, starting with a commercially available precursor that already contains the desired substitution pattern on the aromatic ring.

dot

Pathway 1: Williamson Ether Synthesis start 2-Fluoro-4-hydroxybenzoic acid intermediate Deprotonation with Base start->intermediate Base (e.g., K2CO3) product 2-Fluoro-4-octyloxybenzoic acid intermediate->product SN2 Reaction reagent 1-bromooctane reagent->intermediate

Caption: Pathway 1: Williamson Ether Synthesis approach.

Pathway 2: O-Alkylation followed by Carboxylation

This pathway begins with 3-fluorophenol, first attaching the octyl chain and then introducing the carboxylic acid group. This route can be advantageous if 3-fluorophenol is a more readily available or cost-effective starting material.

dot

Pathway 2: O-Alkylation and Carboxylation start 3-Fluorophenol step1 Williamson Ether Synthesis start->step1 1-bromooctane, Base intermediate 3-Fluoro-1-(octyloxy)benzene step1->intermediate step2 Carboxylation intermediate->step2 Catalyst + CO2 source product 2-Fluoro-4-octyloxybenzoic acid step2->product

Caption: Pathway 2: O-Alkylation followed by Carboxylation.

Part 1: Williamson Ether Synthesis - In-depth Guide and Troubleshooting

The Williamson ether synthesis is a robust and well-established method for forming ethers.[2][3] It involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[2][4]

Frequently Asked Questions (FAQs) for Williamson Ether Synthesis

Q1: What is the best base for the deprotonation of the phenolic starting material?

A1: For phenolic starting materials, moderately strong bases are sufficient. Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) are excellent choices as they are cost-effective, easy to handle, and generally provide good yields. Stronger bases like sodium hydride (NaH) can also be used but may not be necessary and require more stringent anhydrous conditions.[2]

Q2: Which solvent is most suitable for this reaction?

A2: Polar aprotic solvents are ideal for Williamson ether synthesis as they can dissolve the ionic alkoxide while not solvating the nucleophile excessively, which would hinder the SN2 reaction.[4] Dimethylformamide (DMF), acetone, or acetonitrile are common choices. Acetone is often preferred for its lower boiling point, making it easier to remove during workup.

Q3: Can I use other octyl halides besides 1-bromooctane?

A3: Yes, 1-iodooctane is more reactive than 1-bromooctane and may lead to shorter reaction times or higher yields.[5] However, it is also more expensive. 1-chlorooctane is less reactive and may require harsher reaction conditions. For optimal results, 1-bromooctane provides a good balance of reactivity and cost.

Experimental Protocol: Williamson Ether Synthesis of 2-Fluoro-4-octyloxybenzoic acid
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (1 equivalent).

  • Solvent and Base: Add acetone (or DMF) and a slight excess of powdered anhydrous potassium carbonate (1.5-2 equivalents).

  • Alkyl Halide Addition: Add 1-bromooctane (1.1-1.2 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux (for acetone, this is around 56°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[5]

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.[5]

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.[4]

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Troubleshooting Guide for Williamson Ether Synthesis
Problem Potential Cause Troubleshooting Steps Rationale
Low or No Product Formation Incomplete deprotonationEnsure the base is anhydrous and used in sufficient excess.The presence of water can consume the base and hinder the formation of the nucleophilic phenoxide.
Low reactivity of alkyl halideConsider using 1-iodooctane or adding a catalytic amount of sodium iodide to generate the more reactive alkyl iodide in situ.Iodide is a better leaving group than bromide, accelerating the SN2 reaction.[5]
Insufficient reaction time or temperatureIncrease the reaction time and ensure the mixture is refluxing properly.The SN2 reaction rate is dependent on temperature and time.[4]
Formation of Side Products Elimination of 1-bromooctaneThis is less likely with a primary halide but can occur at very high temperatures. Ensure the temperature is not excessively high.The Williamson ether synthesis can have a competing E2 elimination pathway, especially with secondary or tertiary alkyl halides.[4]
C-alkylation of the phenoxideThis is a minor side reaction but can occur. Using a polar aprotic solvent can help favor O-alkylation.The choice of solvent can influence the site of alkylation on the ambident phenoxide nucleophile.

Part 2: Carboxylation Strategies and Catalyst Selection

If starting from 3-fluoro-1-(octyloxy)benzene, a carboxylation step is necessary. The choice of catalyst is critical for the success of this reaction.

Frequently Asked Questions (FAQs) for Carboxylation

Q1: What are the main catalytic methods for carboxylation of an aryl ether?

A1: The primary methods include:

  • Kolbe-Schmitt Reaction: This classic method involves the carboxylation of a phenoxide with carbon dioxide under high pressure and temperature.[6][7][8][9]

  • Palladium-catalyzed Carboxylation: Modern methods often employ palladium catalysts to carboxylate aryl halides or triflates with CO or CO₂ under milder conditions.[10][11][12]

  • Copper-catalyzed Carboxylation: Copper catalysts are also effective for the carboxylation of aryl halides and are often more cost-effective than palladium.[13][14][15][16]

Q2: Which carboxylation method is best for my substrate?

A2: For 3-fluoro-1-(octyloxy)benzene, direct carboxylation can be challenging. A more reliable approach would be to first introduce a halogen (e.g., bromine or iodine) ortho to the fluorine atom, followed by a metal-catalyzed carboxylation. The Kolbe-Schmitt reaction on 3-fluoro-1-(octyloxy)benzene may lead to a mixture of isomers.

dot

Carboxylation Strategy start 3-Fluoro-1-(octyloxy)benzene step1 Ortho-bromination start->step1 NBS, Solvent intermediate 2-Bromo-5-fluoro-1-(octyloxy)benzene step1->intermediate step2 Pd or Cu-catalyzed Carboxylation intermediate->step2 Catalyst, CO2, Reductant product 2-Fluoro-4-octyloxybenzoic acid step2->product

Caption: Recommended strategy for carboxylation via an aryl bromide intermediate.

Catalyst Comparison for Carboxylation of Aryl Halides
Catalyst System Advantages Disadvantages Typical Conditions
Palladium-based High efficiency, broad substrate scope, good functional group tolerance.[12]Higher cost, potential for catalyst poisoning.Pd(OAc)₂, ligand (e.g., DPEPhos), base, CO₂ pressure, reductant.[11][12]
Copper-based Lower cost, good activity.[14]May require higher temperatures, can be sensitive to reaction conditions.CuI, ligand, base, CO₂ pressure.[13][15]
Experimental Protocol: Palladium-Catalyzed Carboxylation

This protocol is a general guideline for the carboxylation of an aryl bromide.

  • Setup: In a glovebox, add the aryl bromide (1 equivalent), palladium catalyst (e.g., Pd(OAc)₂), and ligand (e.g., DPEPhos) to a pressure vessel.

  • Reagents: Add a base (e.g., Cs₂CO₃) and a reducing agent (if required by the specific catalytic cycle).

  • Solvent: Add an anhydrous solvent (e.g., dioxane or toluene).

  • Reaction: Seal the vessel, remove it from the glovebox, and pressurize with CO₂. Heat the reaction to the desired temperature (e.g., 80-120°C) with stirring.

  • Workup: After cooling and venting the CO₂, the reaction mixture is typically acidified and extracted with an organic solvent.

  • Purification: The crude product is then purified by column chromatography or recrystallization.

Troubleshooting Guide for Carboxylation
Problem Potential Cause Troubleshooting Steps Rationale
Low Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.Oxygen and water can deactivate the catalyst.
Insufficient CO₂ pressureCheck for leaks in the pressure vessel and ensure adequate CO₂ pressure is maintained.CO₂ is a reactant, and its concentration can be a limiting factor.
Poor choice of ligand or baseScreen different ligands and bases to optimize the reaction.The electronic and steric properties of the ligand and the strength of the base are crucial for catalytic activity.
Formation of Byproducts Hydrodehalogenation (replacement of halogen with hydrogen)This can occur if proton sources are present. Ensure anhydrous conditions.The intermediate aryl-metal species can be protonated, leading to this side product.
Homocoupling of the aryl halideLowering the reaction temperature or changing the catalyst/ligand system may reduce this side reaction.This is a common side reaction in cross-coupling chemistry.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.).
  • ACS Publications. (2022, September 14). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry. [Link]

  • PMC - NIH. (n.d.). Copper-Catalyzed Carboxylation of Aryl Iodides with Carbon Dioxide. [Link]

  • Reddit. (n.d.). Trouble shooting carboxylation reaction. r/Chempros. [Link]

  • Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.
  • ACS Publications. (2019, March 26). Nickel-Catalyzed Carboxylation of Aryl and Heteroaryl Fluorosulfates Using Carbon Dioxide. Organic Letters. [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. [Link]

  • YouTube. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Catalytic Carboxylation of Terminal Alkynes with CO 2 : An Overview. [Link]

  • Google Patents. (n.d.).
  • TailoredRead. (n.d.). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

  • Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID. [Link]

  • RSC Publishing. (n.d.). Photocatalytic carboxylation of aryl halides/alkenes with a copper(i) complex bypassing the demand for dual catalysts. [Link]

  • Chemistry LibreTexts. (2022, July 20). 13.6: Carboxylation. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. [Link]

  • ResearchGate. (n.d.). Nickel-Catalyzed Carboxylation of Aryl and Heteroaryl Fluorosulfates Using Carbon Dioxide. [Link]

  • PMC - NIH. (2022, January 1). Advances in Palladium-Catalyzed Carboxylation Reactions. [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Taylor & Francis. (n.d.). Formylation – Knowledge and References. [Link]

  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Organic Syntheses Procedure. (n.d.). ortho-Formylation of phenols. [Link]

  • Pearson. (2022, May 4). Carboxylation Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • NIH. (n.d.). First Phenol Carboxylation with CO2 on Carbon Nanostructured C@Fe-Al2O3 Hybrids in Aqueous Media under Mild Conditions. [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Carboxylation of Aryl Iodides with Carbon Dioxide. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ACS Publications. (2022, October 26). Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions. The Journal of Organic Chemistry. [Link]

  • L.S.College, Muzaffarpur. (2019, December 19). Kolbe–Schmitt reaction. [Link]

  • ResearchGate. (n.d.). ortho -Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link]

  • MDPI. (n.d.). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. [Link]

  • The Royal Society of Chemistry. (2024, February 21). Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. Chemical Science. [Link]

  • ResearchGate. (n.d.). Carboxylation of aryl halides by the combination of palladium and photoredox catalysts. [Link]

  • YouTube. (2021, September 20). What is Carboxylation in Biochemistry ? : Mechanism I Types I Examples. [Link]

  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Illustrated Glossary of Organic Chemistry. (n.d.). Kolbe-Schmitt reaction (Kolbe process). [Link]

  • Williamson Ether Synthesis. (n.d.). [Link]

  • BYJU'S. (n.d.). Kolbe Reaction Mechanism. [Link]

  • Williamson Ether Synthesis. (n.d.). [Link]

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Reference Data & Comparative Studies

Validation

Unambiguous Structure Elucidation: A Comparative Guide to the Validation of 2-Fluoro-4-octyloxybenzoic Acid by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and material science, the precise determination of a molecule's three-dimensional structure is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and material science, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. For entities like 2-Fluoro-4-octyloxybenzoic acid, a fluorinated benzoic acid derivative with potential applications in liquid crystals and as a synthetic intermediate, an unambiguous structural assignment is paramount.[1][2] This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for structure validation, juxtaposed with other common analytical techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer insights into the structural nuances imparted by fluorine and octyloxy substitution.

While a specific crystal structure for 2-Fluoro-4-octyloxybenzoic acid is not publicly available in the Cambridge Structural Database (CSD), this guide will utilize data from the closely related and structurally analogous compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, to present a representative crystallographic analysis.[3][4][5] This approach provides a robust framework for understanding the validation process and the expected structural features of the title compound.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for molecular structure determination. Unlike spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide information about the connectivity and chemical environment of atoms, X-ray crystallography yields a precise three-dimensional map of electron density, revealing exact bond lengths, bond angles, and intermolecular interactions within the crystalline lattice.[6][7][8] This direct visualization of the molecule and its packing provides an unparalleled level of certainty in structural assignment.

A Representative Experimental Protocol for Crystallographic Validation

The journey from a synthesized compound to a validated crystal structure involves a meticulous, multi-step process. Here, we outline a comprehensive protocol, explaining the rationale behind each stage.

1. Synthesis and Crystallization of 2-Fluoro-4-octyloxybenzoic Acid

A plausible synthetic route to 2-Fluoro-4-octyloxybenzoic acid would involve the Williamson ether synthesis, starting from 2-fluoro-4-hydroxybenzoic acid and 1-bromooctane.[1] The crude product would then be purified by recrystallization to obtain single crystals suitable for X-ray diffraction. The choice of solvent for crystallization is critical; a slow evaporation from a solvent system like ethyl acetate/hexane would be a logical starting point to encourage the growth of well-ordered crystals.[3]

2. Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

High-quality, single crystals are mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure. A full sphere of diffraction data is collected, and the resulting intensities are processed. The structure is then solved using direct methods and refined against the experimental data to yield the final crystallographic model.

Comparative Analysis: The Synergy of Spectroscopic and Crystallographic Data

While X-ray crystallography provides the definitive structure, other analytical techniques offer complementary and corroborative evidence. The integration of data from various methods strengthens the overall structural validation.[9]

Spectroscopic Characterization: A First Glimpse

Prior to crystallographic analysis, techniques like NMR and IR spectroscopy are indispensable for confirming the successful synthesis and purity of the compound.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For 2-Fluoro-4-octyloxybenzoic acid, one would expect to see characteristic signals for the aromatic protons, the octyloxy chain, and the carboxylic acid proton.[10]

  • FTIR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Fluoro-4-octyloxybenzoic acid would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and C-F and C-O bond vibrations.

The following table provides a hypothetical comparison of expected spectroscopic data for 2-Fluoro-4-octyloxybenzoic acid with the known data for its constitutional isomer, 3-Fluoro-4-n-octyloxybenzoic acid.[10]

Analytical Technique 3-Fluoro-4-n-octyloxybenzoic acid (Observed) 2-Fluoro-4-octyloxybenzoic acid (Expected)
¹H NMR (CDCl₃, ppm) Aromatic protons: ~7.8-7.0; OCH₂: ~4.1; Alkyl chain: ~1.8-0.9Aromatic protons: distinct splitting pattern due to ortho-F; OCH₂: ~4.0; Alkyl chain: ~1.8-0.9
¹³C NMR (CDCl₃, ppm) Carboxylic acid C=O: ~170; Aromatic C-F: ~160 (J_CF); Aromatic C-O: ~155; Aromatic C: ~125-115; OCH₂: ~69; Alkyl chain: ~32-14Carboxylic acid C=O: ~168; Aromatic C-F: ~162 (J_CF); Aromatic C-O: ~158; Aromatic C: ~128-110; OCH₂: ~68; Alkyl chain: ~32-14
FTIR (cm⁻¹) O-H (acid): ~3000 (broad); C=O (acid): ~1680; C-F: ~1250; C-O: ~1170O-H (acid): ~3000 (broad); C=O (acid): ~1690; C-F: ~1260; C-O: ~1180

The Structural Impact of Fluorine and Octyloxy Substitution: A Crystallographic Perspective

The introduction of a fluorine atom and an octyloxy group into the benzoic acid scaffold is expected to significantly influence its crystal packing and intermolecular interactions.[11][12][13] Based on the crystal structure of 2-Fluoro-4-(methoxycarbonyl)benzoic acid, we can anticipate several key features in the crystal structure of 2-Fluoro-4-octyloxybenzoic acid.[3][4]

  • Hydrogen Bonding: The carboxylic acid groups are expected to form classic centrosymmetric dimers via strong O-H···O hydrogen bonds. This is a common and robust supramolecular synthon in carboxylic acids.

  • Influence of Fluorine: The ortho-fluorine substituent can engage in weaker C-H···F interactions, which can play a significant role in directing the crystal packing.[14] Furthermore, the high electronegativity of fluorine can influence the electronic properties of the aromatic ring and the acidity of the carboxylic acid.[13]

  • Role of the Octyloxy Chain: The long, flexible octyloxy chain will likely lead to van der Waals interactions and may induce lamellar or interdigitated packing motifs, a feature often observed in liquid crystalline materials.[1]

A comparative analysis of the crystallographic data of 2-Fluoro-4-(methoxycarbonyl)benzoic acid and the non-fluorinated analogue, 4-(Octyloxy)benzoic acid, highlights these effects.[3][4][15][16]

Crystallographic Parameter 2-Fluoro-4-(methoxycarbonyl)benzoic acid [3][4]4-(Octyloxy)benzoic acid [15]2-Fluoro-4-octyloxybenzoic acid (Predicted)
Crystal System MonoclinicMonoclinicLikely Monoclinic
Space Group P2₁/cP2₁/cLikely P2₁/c
Key Intermolecular Interactions O-H···O, C-H···O, C-H···FO-H···O, C-H···OO-H···O, C-H···F, van der Waals
Supramolecular Motifs Centrosymmetric acid dimersCentrosymmetric acid dimersCentrosymmetric acid dimers, potential lamellar packing

Visualizing the Validation Workflow and Structural Comparisons

To further clarify the relationships between the different validation techniques and the structural features, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation & Comparison synthesis Synthesis of 2-Fluoro-4-octyloxybenzoic acid crystallization Crystallization synthesis->crystallization nmr_ir NMR & IR Spectroscopy synthesis->nmr_ir Purified compound xrd Single-Crystal X-ray Diffraction crystallization->xrd High-quality crystal structure Definitive 3D Structure xrd->structure nmr_ir->structure Corroboration comparison Comparison with Analogues structure->comparison

Caption: Experimental workflow for the synthesis and structural validation of 2-Fluoro-4-octyloxybenzoic acid.

logical_relationship main Structural Validation of 2-Fluoro-4-octyloxybenzoic acid xrd X-ray Crystallography (Definitive 3D Structure) main->xrd nmr NMR Spectroscopy (Connectivity & Environment) main->nmr ir IR Spectroscopy (Functional Groups) main->ir xrd->nmr Complementary Data xrd->ir Complementary Data

Caption: Logical relationship between X-ray crystallography and spectroscopic methods for structural validation.

structural_comparison cluster_analogues Structural Analogues target 2-Fluoro-4-octyloxybenzoic acid (Predicted Structure) fluoro_methoxy 2-Fluoro-4-(methoxycarbonyl)benzoic acid (Fluorinated Analogue) target->fluoro_methoxy Similar F-driven interactions octyloxy 4-(Octyloxy)benzoic acid (Non-fluorinated Analogue) target->octyloxy Similar octyloxy-driven packing

Caption: Comparative structural analysis of 2-Fluoro-4-octyloxybenzoic acid with its analogues.

Conclusion: The Imperative of Definitive Structural Validation

In the rigorous domains of drug development and materials science, ambiguity is a liability. This guide has underscored the indispensability of single-crystal X-ray crystallography for the unequivocal structural validation of molecules such as 2-Fluoro-4-octyloxybenzoic acid. By providing a precise three-dimensional atomic arrangement, this technique transcends the inferential nature of spectroscopic methods, offering a solid foundation for understanding structure-property relationships. The comparative analysis with related compounds further illuminates the subtle yet significant influence of substituents on crystal packing, providing valuable insights for rational molecular design. For researchers and scientists, embracing the definitive power of X-ray crystallography is not merely a matter of procedural rigor but a strategic imperative for accelerating innovation and ensuring the integrity of their scientific endeavors.

References

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2236. [Link]

  • PubChem. (n.d.). 4-(Octyloxy)benzoic acid. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved January 23, 2026, from [Link]

  • Ildiz, G. O., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. [Link]

  • Welch, W. T., et al. (2014). Effects of Fluorine Substitution on the Intermolecular Interactions, Energetics, and Packing Behavior of N-Benzyl Substituted Diketopyrrolopyrroles. Crystal Growth & Design, 14(12), 6349–6359. [Link]

  • Williams, M. A. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Opinion in Structural Biology, 8(5), 563-566. [Link]

  • CAS. (n.d.). Octyloxybenzoic acid. CAS Common Chemistry. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved January 23, 2026, from [Link]

  • Rathore, R., & Kochi, J. K. (2002). Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations. e-Publications@Marquette. [Link]

  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved January 23, 2026, from [Link]

  • Flores, E. J. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. [Link]

  • Thomas, S. P., & Guru Row, T. N. (2012). Evaluation of the role of disordered organic fluorine in crystal packing: Insights from halogen substituted benzanilides. CrystEngComm, 14(18), 5891-5900. [Link]

  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Flores, E. J. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. ScholarWorks @ UTRGV. [Link]

  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Amerigo Scientific. (n.d.). 4-(Octyloxy)benzoic acid (98%). Retrieved January 23, 2026, from [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved January 23, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Safety: Personal Protective Equipment for Handling 2-Fluoro-4-octyloxybenzoic Acid

In the dynamic fields of pharmaceutical development and materials science, the exploration of novel molecules is a daily pursuit. 2-Fluoro-4-octyloxybenzoic acid, with its unique fluorine and octyloxy substitutions on a...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of pharmaceutical development and materials science, the exploration of novel molecules is a daily pursuit. 2-Fluoro-4-octyloxybenzoic acid, with its unique fluorine and octyloxy substitutions on a benzoic acid core, represents such a frontier. While its specific toxicological profile is not extensively documented, its chemical structure demands a proactive and informed approach to safety. This guide provides essential, immediate safety protocols and logistical plans, focusing on the correct selection and use of Personal Protective Equipment (PPE) to ensure the well-being of laboratory professionals. Our objective is to build a foundation of trust by delivering value that extends beyond the product itself, making this your preferred resource for chemical handling safety.

The Rationale for Rigorous PPE: A Structural Hazard Assessment

Understanding the "why" behind safety protocols is as crucial as the protocols themselves. 2-Fluoro-4-octyloxybenzoic acid is a solid, likely crystalline, compound. Its structure provides several clues to its potential hazards:

  • Benzoic Acid Core: Benzoic acid and its derivatives are known to be skin and eye irritants.[1][2][3][4][5][6]* Solid Form: As a powder, it poses a risk of inhalation, which can lead to respiratory tract irritation. [2][7]* Fluorine Moiety: The carbon-fluorine bond is exceptionally strong. While this lends stability, it also means that fluorinated organic compounds can be persistent in the environment and may require special disposal considerations. [8][9][10] Therefore, a multi-faceted PPE strategy is not merely a recommendation—it is a mandatory safeguard against dermal, ocular, and respiratory exposure.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is imperative to understand that PPE is the last line of defense. The most effective safety strategies involve engineering and administrative controls to minimize exposure risk at the source.

Hierarchy_of_Controls Elimination Elimination/Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Chemical Fume Hood, Glove Box) Elimination->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes systemic safety measures over personal gear.

Core PPE Requirements for 2-Fluoro-4-octyloxybenzoic Acid

The following table summarizes the essential PPE for handling this compound. All work with the solid material should be conducted within a certified chemical fume hood to minimize inhalation risk.

Protection TypeSpecificationJustification
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Provides a complete seal around the eyes to protect against airborne powder and potential splashes of solutions. [2][5][11][12]Standard safety glasses offer insufficient protection.
Hand Protection Nitrile Gloves (min. 4-5 mil thickness)Offers chemical resistance to a broad range of substances, including aromatic acids. [1][12][13]Double-gloving is recommended for extended handling. [12]
Body Protection Flame-Resistant (FR) Laboratory CoatProtects skin and personal clothing from contamination. Must be fully buttoned.
Respiratory Protection NIOSH-approved N95 Respirator (or higher)Required if handling the powder outside of a fume hood or if dust generation is unavoidable. [14]This should be a rare exception, as fume hood use is the primary engineering control. [1][8]

Operational Plan: A Step-by-Step Handling Protocol

This protocol provides a direct, procedural workflow for safely managing 2-Fluoro-4-octyloxybenzoic acid in a research setting.

  • Preparation and Pre-Handling:

    • Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.

    • Ensure an eyewash station and safety shower are accessible and unobstructed. [1] * Prepare your work area by lining it with absorbent, disposable bench paper.

    • Don all required PPE as specified in the table above.

  • Weighing and Aliquoting (inside fume hood):

    • Perform all manipulations of the solid compound deep within the fume hood to contain any dust.

    • Use anti-static weigh boats or weighing paper to prevent powder from clinging and becoming airborne.

    • Carefully open the container, avoiding any sudden movements that could generate dust.

    • Use a spatula to transfer the solid. Do not pour the powder directly from the bottle.

    • Securely close the primary container immediately after use.

  • Dissolution and Reaction:

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep all vessels containing the compound covered or sealed when not actively in use.

  • Post-Handling and Decontamination:

    • Wipe down all surfaces within the fume hood with a suitable solvent (e.g., 70% isopropanol) and dispose of the wipes as hazardous waste.

    • Carefully doff PPE, starting with gloves (turning them inside out), followed by the lab coat and goggles.

    • Dispose of all contaminated disposable materials in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water. [6][15]

Handling_Workflow Prep 1. Preparation (Fume Hood Check, Don PPE) Weigh 2. Weighing (Inside Hood, Minimize Dust) Prep->Weigh Handle 3. Handling (Controlled Addition, Keep Covered) Weigh->Handle Decon 4. Decontamination (Clean Workspace, Doff PPE) Handle->Decon Dispose 5. Waste Disposal & Hand Washing Decon->Dispose

Caption: A logical workflow for the safe handling of 2-Fluoro-4-octyloxybenzoic acid.

Disposal Plan: Managing Fluorinated Waste

Due to the persistence of the carbon-fluorine bond, all waste streams containing 2-Fluoro-4-octyloxybenzoic acid must be treated as hazardous.

  • Solid Waste: Contaminated gloves, weigh boats, wipes, and excess solid must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous waste container for halogenated organic waste.

  • Do NOT dispose of this chemical down the drain or in regular trash. [1]Consult your institution's Environmental Health & Safety (EHS) department for specific pickup and disposal procedures, as regulations for fluorinated compounds can be stringent. [9][10] By adhering to these rigorous PPE and handling protocols, you create a self-validating system of safety, protecting yourself, your colleagues, and the integrity of your research.

References

  • Benzoic Acid - Hazardous Substance Fact Sheet. (Source: New Jersey Department of Health) [Link]

  • Safety Data Sheet: 4-Hydroxybenzoic acid. (Source: Carl ROTH) [Link]

  • Safety Data Sheet: Benzoic acid. (Source: Carl ROTH) [Link]

  • Safety Data Sheet: Benzoic acid. (Source: Carl ROTH) [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (Source: Storemasta Blog) [Link]

  • Personal Protective Equipment (PPE). (Source: CHEMM) [Link]

  • Chemical Safety: Personal Protective Equipment. (Source: University of California, Santa Cruz) [Link]

  • Chapter 7 Chemical Disposal Procedures. (Source: University of Wisconsin–Madison) [Link]

  • OSHA Glove Selection Chart. (Source: University of Texas at Dallas Environmental Health and Safety) [Link]

  • Hazcard Safety for Lab Technicians. (Source: Scribd) [Link]

  • PPE for Hazardous Chemicals. (Source: Canada Safety Training Centre) [Link]

  • Finding an End to Forever Chemicals. (Source: Eurofins USA) [Link]

  • Management of Solid Waste Containing Fluoride—A Review. (Source: PubMed Central) [Link]

  • Standard Operating Procedure: Benzoic Acid. (Source: Washington State University) [Link]

  • Researchers develop innovative new method to recycle fluoride from long-lived ‘forever chemicals’. (Source: University of Oxford) [Link]

  • Benzoic Acid Crystal 99.5% Lab Grade - SAFETY DATA SHEET. (Source: Lab Alley) [Link]

Sources

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